

In Vitro Toxicological Profile of Imazalil Sulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of **imazalil sulfate**, a widely used imidazole fungicide. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards of this compound. This document summarizes key findings from in vitro studies on cytotoxicity, genotoxicity, and endocrine disruption, and provides detailed experimental protocols for the cited assays.

Core Toxicological Endpoints: In Vitro Data

The in vitro toxicity of **imazalil sulfate** has been evaluated across several key endpoints. The following tables summarize the quantitative data from these studies, providing a clear comparison of its effects.

Table 1: Cytotoxicity of Imazalil Sulfate



Test System	Endpoint	Concentration	Observation	Reference
Isolated Rat Hepatocytes	Cell Viability	0.75 mM	Acute cell death, depletion of intracellular glutathione and protein thiols, rapid depletion of cellular ATP, and accumulation of intracellular malondialdehyde (lipid peroxidation).	(Nakagawa & Moore, 1995)

Table 2: Genotoxicity of Imazalil Sulfate



Assay	Test System	Concentration Range	Result	Reference
Reverse Mutation Assay	S. typhimurium TA1535, TA1538, TA97, TA98	5–500 μ g/plate	Negative (with and without metabolic activation)	(Vanparys & Marsboom, 1988a, as cited in INCHEM)[1]
Chromosomal Aberration Test	Human Peripheral Blood Lymphocytes	0 - 672 μΜ	Statistically significant, dosedependent increase in structural chromosomal aberrations.	(Türkez et al., 2010)[1][2]
Micronucleus Test	Human Peripheral Blood Lymphocytes	0 - 672 μΜ	Dose-dependent increase in the rate of micronuclei formation.	(Türkez et al., 2010)[1][2]
Unscheduled DNA Synthesis (UDS)	Primary Rat Hepatocytes	Not specified in summary	Negative	(Miltenberger et al., 1990, as cited in WHO)[2]

Table 3: Endocrine Disruption Potential of Imazalil Sulfate



Assay	Test System	Endpoint	Result	Reference
Aromatase Activity Assay	Human Placental Microsomes	Inhibition of CYP19 Aromatase	IC50 = 0.34 μM	(Vinggaard et al., 2000)[3]
Androgen Receptor (AR) Interaction	In silico and in vitro models	AR Antagonism	Imazalil is suggested to act as an androgen receptor antagonist.	(Goetz et al., 2009; Norris et al., 2017)[4][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on the referenced literature and established OECD guidelines.

Cytotoxicity Assay in Isolated Rat Hepatocytes

This protocol is based on the methodology described by Nakagawa & Moore (1995).

- Hepatocyte Isolation: Hepatocytes are isolated from male Fischer 344 rats by a two-step collagenase perfusion method.
- Cell Culture: Isolated hepatocytes are suspended in Williams' Medium E supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Exposure: Hepatocyte suspensions (typically 1 x 10⁶ cells/mL) are incubated with various concentrations of **imazalil sulfate** (e.g., 0.75 mM) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
- Endpoint Measurement:
 - Cell Viability: Assessed by trypan blue exclusion assay at different time points.
 - Intracellular Glutathione (GSH) and Protein Thiols: Measured spectrophotometrically using Ellman's reagent.



- ATP Levels: Determined using a luciferin-luciferase-based assay kit.
- Lipid Peroxidation: Quantified by measuring malondialdehyde (MDA) formation using the thiobarbituric acid reactive substances (TBARS) assay.

Genotoxicity Assays in Human Peripheral Blood Lymphocytes

The following protocols are based on the study by Türkez et al. (2010) and align with OECD Guidelines 473 (Chromosomal Aberration) and 487 (Micronucleus).

- Cell Culture: Whole blood cultures are established from healthy, non-smoking donors.
 Lymphocytes are stimulated to divide using phytohaemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.
- Exposure: Imazalil sulfate is added to the cultures at various concentrations (e.g., 0, 84, 168, 336, 672 μM) for 24 or 48 hours. A solvent control and a positive control (e.g., Mitomycin C) are included.
- Chromosomal Aberration Test:
 - Colcemid is added to the cultures to arrest cells in metaphase.
 - Cells are harvested, treated with a hypotonic solution, and fixed in methanol:acetic acid.
 - Slides are prepared, air-dried, and stained with Giemsa.
 - At least 100 well-spread metaphases per concentration are scored for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- Micronucleus Test:
 - Cytochalasin-B is added to the cultures to block cytokinesis, resulting in binucleated cells.
 - Cells are harvested, treated with a hypotonic solution, and fixed.
 - Slides are prepared and stained.



 At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Aromatase (CYP19) Inhibition Assay

This protocol is based on the methodology described by Vinggaard et al. (2000).

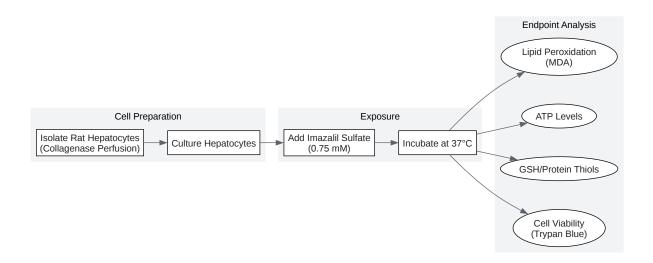
- Microsome Preparation: Human placental microsomes are prepared by differential centrifugation.
- Assay Reaction: The assay is performed in a reaction mixture containing the microsomes, a NADPH-generating system, and the substrate [1β-3H]-androstenedione.
- Exposure: **Imazalil sulfate** is added to the reaction mixture at various concentrations to determine a dose-response relationship. A known inhibitor (e.g., 4-hydroxyandrostenedione) is used as a positive control.
- Endpoint Measurement: Aromatase activity is determined by measuring the amount of ³H₂O released during the conversion of the radiolabeled substrate to estrone. The radioactivity is quantified by liquid scintillation counting.
- Data Analysis: The concentration of imazalil sulfate that inhibits 50% of the aromatase activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mode of action of imazalil is the inhibition of sterol 14α -demethylase, a key enzyme in the biosynthesis of ergosterol in fungi. In mammals, imazalil interferes with steroidogenesis by inhibiting aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. It has also been identified as an antagonist of the androgen receptor.

Diagrams of Key Pathways and Workflows

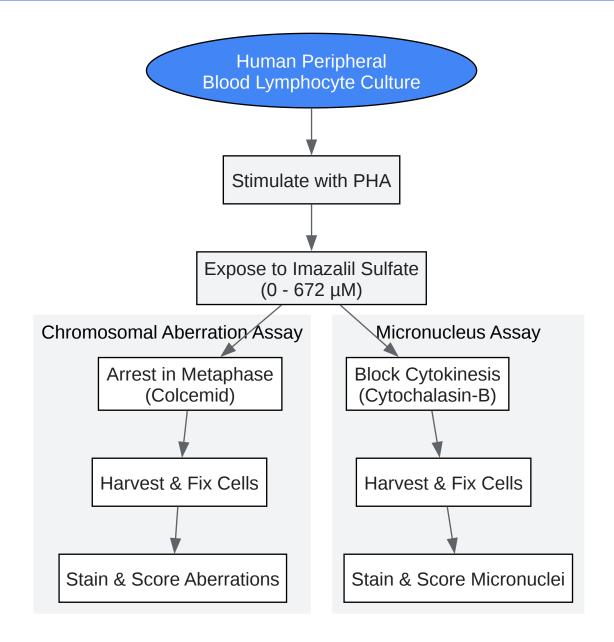




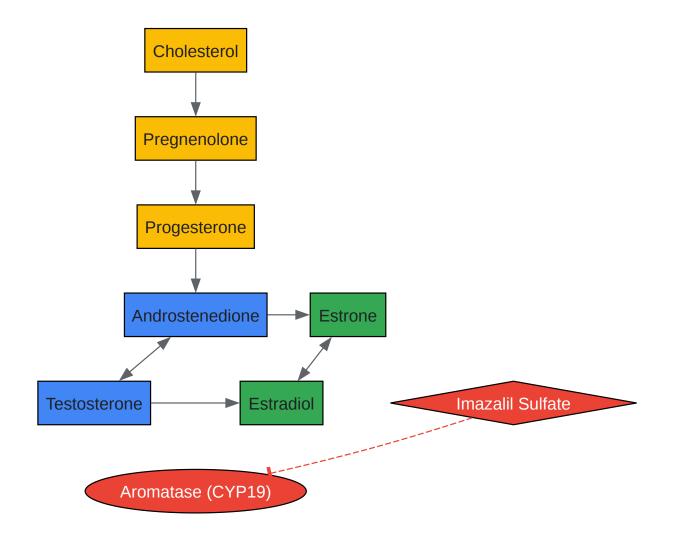
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Caption: Experimental workflow for in vitro cytotoxicity assessment of **imazalil sulfate** in isolated rat hepatocytes.

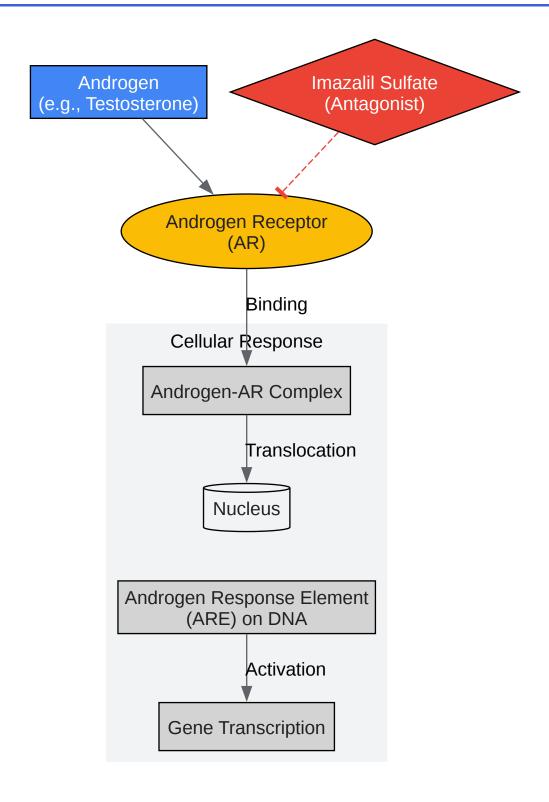












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